1-Isopropyl-3-methoxybenzene
Overview
Description
1-Isopropyl-3-methoxybenzene, also known by its IUPAC name, is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14O/c1-8(2)9-5-4-6-10(7-9)11-3/h4-8H,1-3H3
. This indicates that the molecule consists of a benzene ring with a methoxy group (-OCH3) and an isopropyl group (-CH(CH3)2) attached to it . Chemical Reactions Analysis
This compound, like other aromatic compounds, can undergo electrophilic aromatic substitution reactions . The exact reactions it undergoes would depend on the specific conditions and reagents used .Scientific Research Applications
Kinetic Studies in Oxidation Processes
1-Isopropyl-4-methoxybenzene has been studied for its oxidizability in liquid-phase oxidation processes. A study by Zawadiak et al. (2003) explored the kinetics of free-radical chain oxidation of 1-isopropyl-4-methoxybenzene with oxygen, focusing on temperature effects and the properties of resulting hydroperoxides (Zawadiak et al., 2003).
Gas-Phase Oxidation and Atmospheric Interactions
The gas-phase oxidation of methoxybenzenes, including derivatives of 1-isopropyl-3-methoxybenzene, has been investigated for atmospheric interactions. Gibilisco et al. (2018) conducted studies on the reaction kinetics of methoxybenzenes with hydroxyl radicals under atmospheric conditions, providing insights into their atmospheric lifetimes and environmental implications (Gibilisco et al., 2018).
Electrosynthesis and Chemical Selectivity
Electrochemical processes involving methoxybenzene, a close relative of this compound, have been explored for their selectivity in chemical synthesis. Gitkis and Becker (2006) studied the electrochemical thiocyanation of methoxybenzene, demonstrating high regio- and isomeric-selectivity, which may have implications for similar compounds like this compound (Gitkis & Becker, 2006).
Reaction Mechanisms and Quantum Chemical Methods
The reaction mechanisms of methoxybenzene derivatives in the gas phase, particularly with ozone, have been analyzed using quantum chemical methods. Sun et al. (2016) investigated the ozonolysis of methoxybenzene, a compound related to this compound, providing insights into the reaction mechanisms and rate constants (Sun et al., 2016).
Catalytic Conversion in Biomass Lignin
This compound's relevance in biomass lignin conversion has been explored. Zhu et al. (2011) studied the catalytic conversion of anisole, a methoxybenzene, as a model compound in biomass lignin, shedding light on potential applications for similar compounds in renewable energy and materials science (Zhu et al., 2011).
Mechanism of Action
Target of Action
1-Isopropyl-3-methoxybenzene, also known as 1-methoxy-3-isopropylbenzene, is a derivative of benzene . The primary target of this compound is the benzene ring, which is a part of many biological molecules .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that benzene derivatives can participate in various biochemical reactions, including those involving isoprenoids .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with potential biological activity.
Safety and Hazards
The compound has been assigned the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
1-methoxy-3-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)9-5-4-6-10(7-9)11-3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWINBBUYLKWIBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448700 | |
Record name | 1-Isopropyl-3-methoxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6380-20-7 | |
Record name | 1-Isopropyl-3-methoxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.